3,4-dimethoxy-N,N,alpha-trimethyl-benzeneethanamine, monohydrochloride

概要

説明

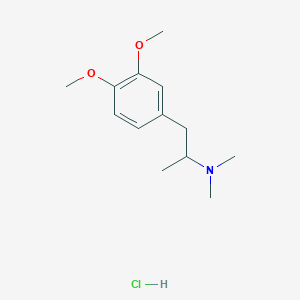

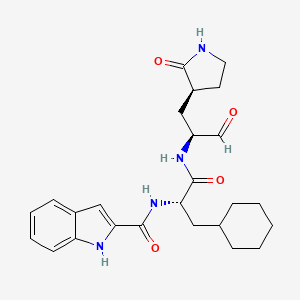

N,N-ジメチル-3,4-DMA(塩酸塩)は、アンフェタミンに分類される化学化合物です。正式名称は、3,4-ジメトキシ-N,N,α-トリメチル-ベンゼンエタンアミン一塩酸塩としても知られています。 この化合物は、主に法化学および毒物学における分析用標準物質として使用されます .

準備方法

合成経路と反応条件

N,N-ジメチル-3,4-DMA(塩酸塩)の合成には、3,4-ジメトキシフェネチルアミンを、塩基性条件下で硫酸ジメチルまたはヨードメタンでアルキル化することが含まれます。 反応は、通常、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの溶媒中で、高温で行われます .

工業的生産方法

N,N-ジメチル-3,4-DMA(塩酸塩)の工業的生産方法は、実験室での合成と同様ですが、より大量に対応するためにスケールアップされています。このプロセスには、同じアルキル化反応が含まれますが、高収率と高純度を確保するために反応条件を最適化しています。 その後、生成物は結晶化および精製され、所望の品質が得られます .

化学反応の分析

反応の種類

N,N-ジメチル-3,4-DMA(塩酸塩)は、次の反応を含むさまざまな化学反応を起こします。

酸化: この化合物は、酸化されて対応するN-オキシド誘導体を形成することができます。

還元: 還元反応は、この化合物を第一級アミン形に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。

主要な生成物

酸化: N-オキシド誘導体。

還元: 第一級アミン。

科学的研究の応用

N,N-ジメチル-3,4-DMA(塩酸塩)には、いくつかの科学研究における応用があります。

化学: 質量分析法やその他の分析技術における分析用標準物質として使用されます。

生物学: 特に神経伝達物質活性との関連で、生物系への潜在的な影響について研究されています。

医学: 潜在的な治療効果と、アンフェタミン様物質の研究のためのモデル化合物として調査されています。

作用機序

N,N-ジメチル-3,4-DMA(塩酸塩)の作用機序には、脳内の神経伝達物質系との相互作用が含まれます。主に、ドーパミン、ノルエピネフリン、セロトニンなどのモノアミンの放出と再取り込みを標的にします。 この相互作用により、シナプス間隙におけるこれらの神経伝達物質のレベルが上昇し、興奮効果が生じます .

類似化合物との比較

類似化合物

3,4-ジメトキシアムフェタミン(3,4-DMA): 構造は似ていますが、N,N-ジメチル置換がありません。

N-(1,4-ジメチルペンチル)-3,4-DMA(塩酸塩): 別のアンフェタミン誘導体で、異なるアルキル置換があります.

独自性

N,N-ジメチル-3,4-DMA(塩酸塩)は、特定のN,N-ジメチル置換により、薬理学的性質と反応性に影響を与え、独自なものとなっています。 この置換は、アンフェタミン様物質の構造修飾の影響を研究するための貴重な化合物となっています .

特性

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N,N-dimethylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2.ClH/c1-10(14(2)3)8-11-6-7-12(15-4)13(9-11)16-5;/h6-7,9-10H,8H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHCTXAFXBGENV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)N(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346014 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-N,N-dimethylpropan-2-amine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70932-19-3 | |

| Record name | 3,4-Dimethoxydimethylamphetamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070932193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dimethoxyphenyl)-N,N-dimethylpropan-2-amine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIMETHOXYDIMETHYLAMPHETAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5336FH8ZEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide](/img/structure/B3025817.png)

![7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B3025822.png)

![N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine](/img/structure/B3025838.png)